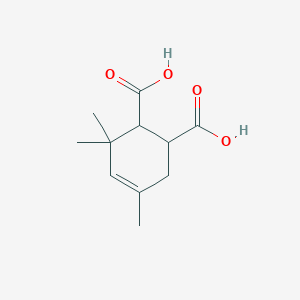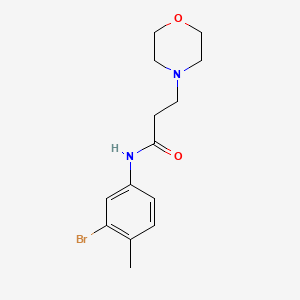
3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid is an organic compound with the molecular formula C₁₁H₁₆O₄. This compound is characterized by a cyclohexene ring substituted with three methyl groups and two carboxylic acid groups. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid typically involves the Diels-Alder reaction, where a diene reacts with a dienophile. One common method involves the reaction of isoprene with maleic anhydride under controlled conditions to form the desired cyclohexene derivative. The reaction is usually carried out in an inert solvent like toluene at elevated temperatures (around 80-100°C) to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity. Post-reaction, the product is typically purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, especially at the positions adjacent to the double bond.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of this compound derivatives with additional ketone or carboxylic acid groups.
Reduction: Formation of 3,3,5-trimethyl-4-cyclohexene-1,2-dimethanol.
Substitution: Formation of halogenated derivatives like 3,3,5-trimethyl-4-bromo-cyclohexene-1,2-dicarboxylic acid.
Scientific Research Applications
3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins due to its reactive carboxylic acid groups.
Mechanism of Action
The mechanism by which 3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding. The cyclohexene ring structure allows for potential interactions with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-cyclohexene-1,2-dicarboxylic acid
- 4-Cyclohexene-1,2-dicarboxylic acid
- 3,3,5-Trimethylcyclohexane-1,2-dicarboxylic acid
Uniqueness
3,3,5-Trimethyl-4-cyclohexene-1,2-dicarboxylic acid is unique due to the presence of three methyl groups on the cyclohexene ring, which significantly influences its chemical reactivity and physical properties. This structural feature differentiates it from other similar compounds, making it a valuable compound for specific synthetic and industrial applications.
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3,3,5-trimethylcyclohex-4-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-6-4-7(9(12)13)8(10(14)15)11(2,3)5-6/h5,7-8H,4H2,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
FXRAOARZHSCPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C(C(C1)C(=O)O)C(=O)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B11086061.png)
![2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene](/img/structure/B11086069.png)
![5-amino-3-[4-(diethylamino)phenyl]-1-phenyl-3-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B11086083.png)

![9-Trifluoromethyl-5,6,7,8-tetrahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11086107.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11086114.png)
![N-(3,4-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11086120.png)
![2-{1-(4-chlorophenyl)-5-oxo-2-thioxo-3-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)ethyl]imidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11086125.png)
![6-(4-bromophenyl)-3-butyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11086127.png)
![2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B11086135.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11086138.png)
![4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yl)benzamide](/img/structure/B11086160.png)

![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11086172.png)
